molecular formula C30H50O2 B1264717 Thalianol epoxide

Thalianol epoxide

Cat. No. B1264717
M. Wt: 442.7 g/mol
InChI Key: XKTXMMLYQVPCBO-JJDXWHOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalianol epoxide is an epoxide. It derives from a thalianol.

Scientific Research Applications

1. Triterpene Synthesis and Stereochemical Analysis

Research on triterpene cyclization by Arabidopsis thaliana LUP1 (At1g78970) highlights the role of thalianol epoxide in the synthesis of lupeol and lupanediol. The study delves into the stereochemical course of water addition to the lupanyl cation, focusing on the configuration of thalianol epoxide and its implications in triterpene synthesis (Kushiro et al., 2006).

2. Epoxide Hydrolase Enzyme Activity

Thalianol epoxide is key in understanding epoxide hydrolase enzymes in plants. For instance, the characterization of Arabidopsis thaliana soluble epoxide hydrolase 1 (AtsEH1) involved expressing it in Pichia pastoris, providing insights into enzyme activity and structural analysis (Bellevik et al., 2002).

3. Epoxidation Processes in Olefins

Research into the epoxidation of olefins, using catalysts like silicotungstate, is relevant to thalianol epoxide due to the shared chemical processes involved in epoxide formation. This research has implications for industrial applications in chemical synthesis (Kamata et al., 2003).

4. Role in Poly-Hydroxylated Cutin Monomer Synthesis

The role of thalianol epoxide in the synthesis of poly-hydroxylated cutin monomers has been explored, emphasizing its importance in plant biology and biochemistry. Arabidopsis thaliana EPOXIDE HYDROLASE1 (AtEH1) is a crucial enzyme in this process, highlighting thalianol epoxide’s role in cutin monomer synthesis (Pineau et al., 2017).

5. Fatty Acid Metabolism and Oxidation Reactions

Thalianol epoxide contributes to understanding fatty acid oxidation reactions in plants, with cytochrome P450 enzymes playing a significant role. These reactions, including epoxidation, are crucial for various biological functions and plant defense mechanisms (Pinot & Beisson, 2011).

6. Liquid-Phase Epoxidation Technologies

Advancements in liquid-phase epoxidation using W and Nb nanocatalysts have relevance to thalianol epoxide, particularly in exploring new epoxidation chemistry and improving catalyst efficiency and stability (Yan et al., 2018).

properties

Product Name

Thalianol epoxide

Molecular Formula

C30H50O2

Molecular Weight

442.7 g/mol

IUPAC Name

(3R,5aR,7S,9aS)-3-[(E,2R)-8-(3,3-dimethyloxiran-2-yl)-6-methyloct-5-en-2-yl]-3,6,6,9a-tetramethyl-1,2,4,5,5a,7,8,9-octahydrocyclopenta[a]naphthalen-7-ol

InChI

InChI=1S/C30H50O2/c1-20(12-15-26-28(5,6)32-26)10-9-11-21(2)29(7)18-16-23-22(29)13-14-24-27(3,4)25(31)17-19-30(23,24)8/h10,21,24-26,31H,9,11-19H2,1-8H3/b20-10+/t21-,24+,25+,26?,29-,30-/m1/s1

InChI Key

XKTXMMLYQVPCBO-JJDXWHOQSA-N

Isomeric SMILES

C[C@H](CC/C=C(\C)/CCC1C(O1)(C)C)[C@]2(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C

Canonical SMILES

CC(CCC=C(C)CCC1C(O1)(C)C)C2(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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